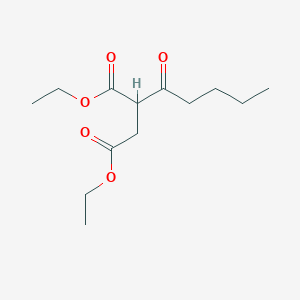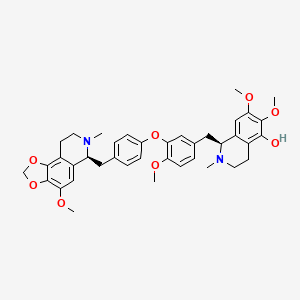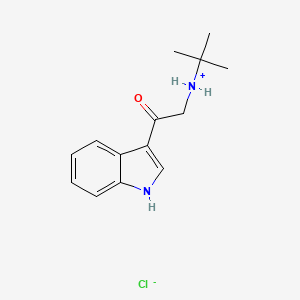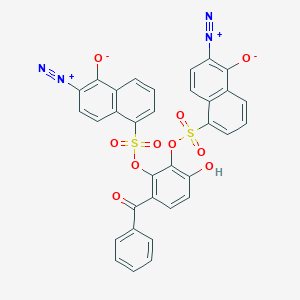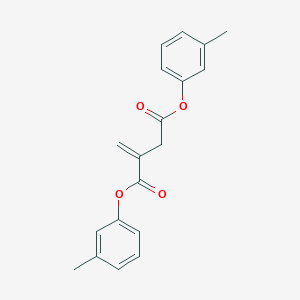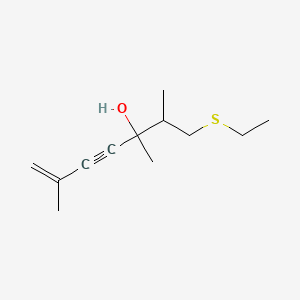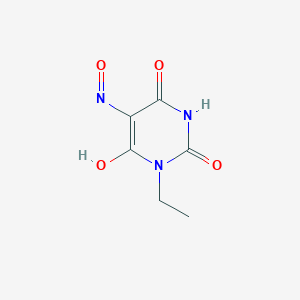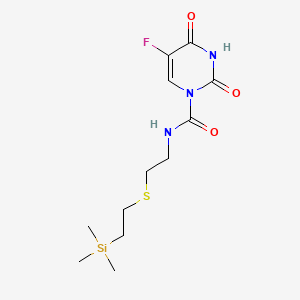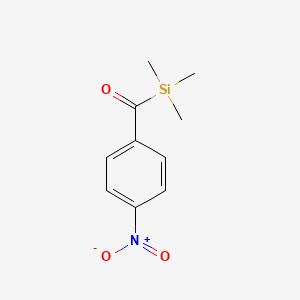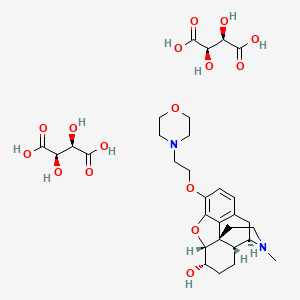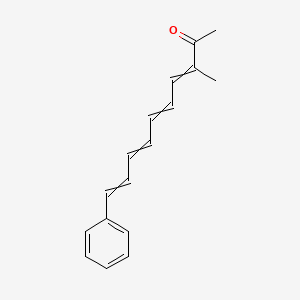![molecular formula C18H32N2O B14442708 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL CAS No. 76468-06-9](/img/structure/B14442708.png)
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL is an organic compound that features both amine and alcohol functional groups. This compound is of interest due to its unique structure, which combines a benzyl group with an ethylhexyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a ketone or aldehyde with an amine. For instance, the reaction between benzyl(2-ethylhexyl)amine and 3-aminopropan-2-ol under reductive conditions can yield the desired product. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or alcohols
Scientific Research Applications
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the solubility and reactivity of the compound. These interactions can modulate enzyme activities, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can be compared with other similar compounds, such as:
1-Amino-3-[benzyl(2-methylhexyl)amino]propan-2-OL: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Amino-3-[benzyl(2-ethylpentyl)amino]propan-2-OL: Similar structure but with a pentyl chain, affecting its hydrophobicity and reactivity.
1-Amino-3-[benzyl(2-ethylheptyl)amino]propan-2-OL: Similar structure but with a heptyl chain, influencing its solubility and interaction with biological molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Properties
CAS No. |
76468-06-9 |
|---|---|
Molecular Formula |
C18H32N2O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-amino-3-[benzyl(2-ethylhexyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H32N2O/c1-3-5-9-16(4-2)13-20(15-18(21)12-19)14-17-10-7-6-8-11-17/h6-8,10-11,16,18,21H,3-5,9,12-15,19H2,1-2H3 |
InChI Key |
CCMZIGYREVAKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC1=CC=CC=C1)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
